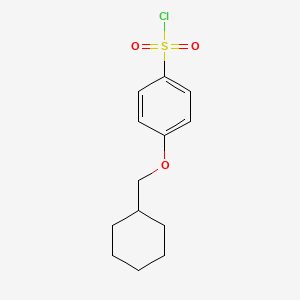![molecular formula C10H19NO4 B3370577 tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate CAS No. 445480-33-1](/img/structure/B3370577.png)
tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate
Übersicht
Beschreibung
“tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate” is a chemical compound with the molecular formula C10H19NO4 . It is also known by other names such as “tert-butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate” and "tert-Butyl ( (3S,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate" .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry. The compound has a molecular weight of 217.26 g/mol . Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.26 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its XLogP3-AA value, which is a measure of its lipophilicity, is 0.4 . These properties can influence how the compound behaves in different environments.Wirkmechanismus
Tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate inhibits the glutamate transporter by binding to the substrate binding site. This prevents the transporter from removing glutamate from the synaptic cleft, leading to an increase in extracellular glutamate levels. This increase in glutamate can have both beneficial and detrimental effects on neuronal function, depending on the context.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of effects on neuronal function. It can increase synaptic transmission, enhance neuronal excitability, and induce long-term potentiation (LTP) in certain brain regions. However, excessive glutamate release can lead to excitotoxicity and neuronal damage, which can contribute to the pathogenesis of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate is a useful tool for studying the role of glutamate transporters in neuronal function. It is a potent and selective inhibitor of the glutamate transporter, which allows for precise manipulation of glutamate levels in the synaptic cleft. However, this compound has limitations in terms of its specificity and potential off-target effects. It is important to use appropriate controls and experimental designs to ensure that the observed effects are due to glutamate transporter inhibition and not other factors.
Zukünftige Richtungen
There are several future directions for research on tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate and glutamate transporters. One area of interest is the development of more specific and selective inhibitors of glutamate transporters. This could lead to the development of new therapies for neurological disorders that target glutamate transporters. Another area of interest is the study of the effects of glutamate transporter dysfunction in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Finally, there is a need for more research on the long-term effects of glutamate transporter inhibition on neuronal function and behavior.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate is used in scientific research to study the role of glutamate transporters in various neurological disorders. It has been shown to be effective in inhibiting the glutamate transporter in vitro and in vivo. This compound has been used to study the effects of glutamate transporter inhibition on synaptic transmission, neuronal excitability, and plasticity.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKVNKDJIRDXRH-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCOC[C@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
445480-33-1 | |
| Record name | rac-tert-butyl N-[(3R,4S)-3-hydroxyoxan-4-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



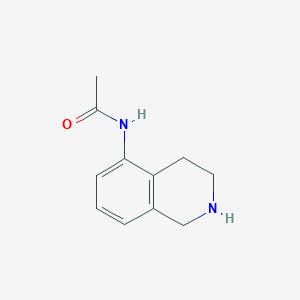
![2-Methoxybenzo[c]phenanthrene](/img/structure/B3370503.png)
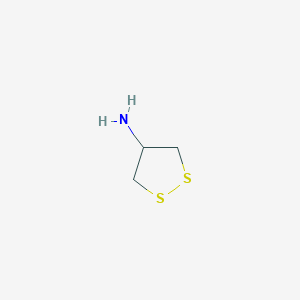

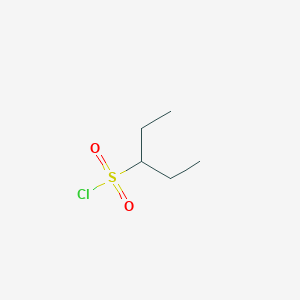
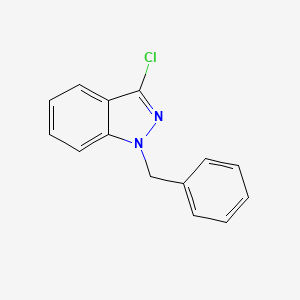

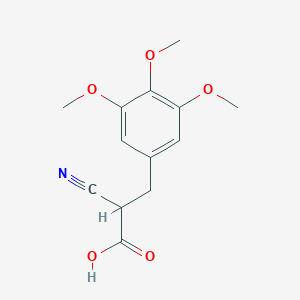
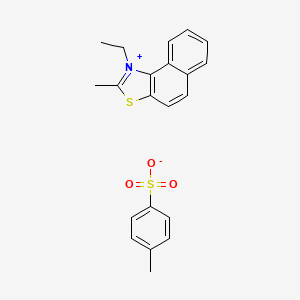
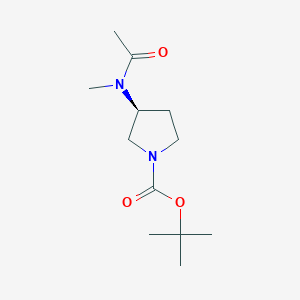
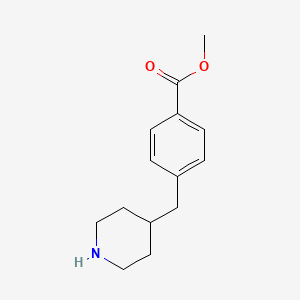

![[4-(Propan-2-yl)phenyl]methanethiol](/img/structure/B3370567.png)
